2-Ethoxy-N-hexyl-2-phenylacetamidine
Description
2-Ethoxy-N-hexyl-2-phenylacetamidine is a synthetic acetamidine derivative characterized by a phenyl group, an ethoxy substituent, and a hexyl chain attached to the amidine core. Acetamidines, compared to acetamides, exhibit enhanced basicity due to the amidine group (NH–C=NH), which may improve interactions with biological targets, such as enzymes or receptors involved in inflammation or pain modulation .
Properties
CAS No. |
64058-82-8 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-ethoxy-N'-hexyl-2-phenylethanimidamide |
InChI |
InChI=1S/C16H26N2O/c1-3-5-6-10-13-18-16(17)15(19-4-2)14-11-8-7-9-12-14/h7-9,11-12,15H,3-6,10,13H2,1-2H3,(H2,17,18) |
InChI Key |
FNEOEXMSFSTOPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(C(C1=CC=CC=C1)OCC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Ethoxy-N-hexyl-2-phenylacetamidine
General Synthetic Strategy
This compound belongs to the class of amidines derived from phenylacetamidine structures, where the amidine moiety is substituted with ethoxy and hexyl groups. The preparation typically involves the condensation of appropriately substituted phenylacetamide derivatives with alkylamines under controlled conditions.
The synthesis can be broadly divided into two key stages:
Detailed Stepwise Preparation
Step 1: Synthesis of N,N-disubstituted-o-halogenophenylacetamide Intermediate
- Starting materials: o-halogenophenylacetic acid (e.g., o-bromo or o-iodophenylacetic acid)
- Reagents: Thionyl chloride (SOCl₂) to form acid chloride; secondary amine (such as hexylamine derivatives) for amidation
- Solvents: Inert organic solvents such as dichloromethane, benzene, toluene, chloroform, or carbon disulfide
- Conditions:
- Acid chloride formation is conducted at 20–80 °C for 30 minutes to 10 hours
- Amidation reaction follows at -5 to 50 °C for 10 minutes to 10 hours
- Molar ratios: o-halogenophenylacetic acid to thionyl chloride between 1:1 and 1:10; acid chloride to amine between 1:1 and 1:10
This step produces the N,N-disubstituted-o-halogenophenylacetamide derivative, which is a crucial precursor for amidine formation.
Step 2: Condensation to Form this compound
- The prepared N,N-disubstituted-o-halogenophenylacetamide is reacted with alkali metal salts of hexylamine or similar secondary amines.
- The reaction is typically performed in an inert organic solvent in molar excess (10 to 50 moles per mole of acetamide derivative) to maintain reaction efficiency.
- Temperature is maintained between 100 °C and 200 °C, with reaction times ranging from 1 to 300 hours depending on scale and desired yield.
- The condensation proceeds without the need for acid binders and results in the amidine structure formation.
- Side reactions are minimal under these conditions, allowing for high purity and quantitative yields.
Alternative Synthetic Routes
- Halogenation of N,N-disubstituted-phenylacetamide: The N,N-disubstituted-phenylacetamide can be halogenated (e.g., bromination or iodination) in aqueous or mixed aqueous-organic solvents to introduce the halogen atom prior to amidine formation.
- Reduction and Diazotization: Starting from o-nitrophenylacetic acid, conversion to acid chloride, amidation, reduction of the nitro group to amino, and subsequent diazotization followed by halogen substitution can also be employed to access intermediates for amidine synthesis.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature (acid chloride formation) | 20–80 °C | 30 minutes to 10 hours |
| Temperature (amidation) | -5 to 50 °C | 10 minutes to 10 hours |
| Temperature (amidine condensation) | 100–200 °C | 1 to 300 hours; higher temperatures preferred for completion |
| Solvent | Dichloromethane, benzene, toluene, chloroform, carbon disulfide | Inert solvents to maintain reaction stability |
| Molar ratios (acid chloride:amine) | 1:1 to 1:10 | Excess amine can drive reaction forward |
| Solvent amount (amidine formation) | 10 to 50 moles per mole of acetamide | Ensures temperature control and reaction efficiency |
Research Results and Yield Data
- The condensation reaction to form the amidine typically proceeds with substantial quantitative yields when optimized conditions are maintained.
- Side reactions are minimal due to the selectivity of the secondary amine and the stability of the tertiary amide intermediate.
- The use of inert solvents and controlled temperature profiles prevents decomposition and ensures high purity of this compound.
- Reaction times can be adjusted based on scale and solvent system to optimize throughput without loss of yield or purity.
Summary of Preparation Methods
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Acid chloride formation | Conversion of o-halogenophenylacetic acid to acid chloride | Thionyl chloride; 20–80 °C; 30 min–10 h | Acid chloride intermediate |
| 2. Amidation | Reaction of acid chloride with hexylamine | Secondary amine; -5 to 50 °C; 10 min–10 h | N,N-disubstituted-o-halogenophenylacetamide |
| 3. Amidination condensation | Condensation with alkali metal salt of amine | Inert solvent; 100–200 °C; 1–300 h | This compound |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-hexyl-2-phenylacetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-N-hexyl-2-phenylacetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-hexyl-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula.
Key Observations:
- Lipophilicity: The hexyl chain in this compound likely confers greater lipophilicity than N-cyclohexyl-2-oxo-2-phenylacetamide or amino-substituted analogs, favoring passive diffusion across biological membranes .
- Electronic Effects : The ethoxy group (electron-donating) may stabilize the amidine moiety, contrasting with the electron-withdrawing oxo group in N-cyclohexyl-2-oxo-2-phenylacetamide .
- Hydrogen Bonding : Unlike N-cyclohexyl-2-oxo-2-phenylacetamide, which forms intermolecular N–H⋯O hydrogen bonds in its crystalline state , the amidine group in the target compound may engage in stronger hydrogen bonding or ionic interactions under physiological conditions.
Pharmacological and Physicochemical Properties
- Anti-inflammatory Activity: Substituted phenoxy acetamide derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) exhibit significant anti-inflammatory activity in rodent models . The amidine group in the target compound may enhance binding affinity to cyclooxygenase (COX) or other inflammatory mediators.
- Solubility: N-hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide, with dual hexyl chains, shows moderate solubility in organic solvents , whereas the ethoxy and amidine groups in the target compound may improve aqueous solubility compared to purely alkyl-substituted analogs.
- Crystallinity : N-cyclohexyl-2-oxo-2-phenylacetamide forms one-dimensional hydrogen-bonded chains , whereas the ethoxy group in the target compound may disrupt crystal packing, leading to amorphous solid forms with higher dissolution rates.
Biological Activity
2-Ethoxy-N-hexyl-2-phenylacetamidine (C10H14N2O) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features an ethoxy group, a hexyl chain, and a phenylacetamidine moiety. Its structural formula is represented as follows:
This compound's unique structure allows it to interact with various biological targets, influencing their activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is believed to act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. The compound may also exhibit agonistic or antagonistic properties at certain receptors, influencing downstream signaling cascades.
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes. |
| Receptor Modulation | Acts as an agonist or antagonist at various receptors. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Potentially reduces inflammation through modulation of immune responses. |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit the activity of enzymes involved in inflammatory pathways. For example, studies showed significant reductions in enzyme activity in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Receptor Interaction Analysis : A study investigating the receptor binding affinity revealed that this compound interacts with specific G-protein coupled receptors (GPCRs), leading to altered intracellular signaling pathways. This interaction may contribute to its anti-inflammatory effects .
- Antimicrobial Activity : Preliminary tests indicated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
